2-(1-Methyl-2-oxo-3-(pyridin-2-ylmethyl)indolin-3-yl)acetic acid
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Overview
Description
2-(1-Methyl-2-oxo-3-(pyridin-2-ylmethyl)indolin-3-yl)acetic acid is a complex organic compound that belongs to the indole derivative family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications This compound features an indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring
Preparation Methods
The synthesis of 2-(1-Methyl-2-oxo-3-(pyridin-2-ylmethyl)indolin-3-yl)acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the acylation of 2-aminopyridines with maleic or citraconic anhydrides, followed by a Michael addition . The reaction conditions often include the use of organic solvents such as methanol or toluene and catalysts like methanesulfonic acid. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
2-(1-Methyl-2-oxo-3-(pyridin-2-ylmethyl)indolin-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are facilitated by the presence of the indole nucleus, which is rich in π-electrons.
Hydrolysis: The ester or amide derivatives of this compound can undergo hydrolysis in the presence of acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(1-Methyl-2-oxo-3-(pyridin-2-ylmethyl)indolin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The indole nucleus allows the compound to bind with high affinity to multiple receptors, influencing various biological processes . For example, it may inhibit the activity of certain enzymes or modulate the signaling pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
2-(1-Methyl-2-oxo-3-(pyridin-2-ylmethyl)indolin-3-yl)acetic acid can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid that serves as a precursor for the synthesis of serotonin and melatonin.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C17H16N2O3 |
---|---|
Molecular Weight |
296.32 g/mol |
IUPAC Name |
2-[1-methyl-2-oxo-3-(pyridin-2-ylmethyl)indol-3-yl]acetic acid |
InChI |
InChI=1S/C17H16N2O3/c1-19-14-8-3-2-7-13(14)17(16(19)22,11-15(20)21)10-12-6-4-5-9-18-12/h2-9H,10-11H2,1H3,(H,20,21) |
InChI Key |
AJYXEPRDSVPRTG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(C1=O)(CC3=CC=CC=N3)CC(=O)O |
Origin of Product |
United States |
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